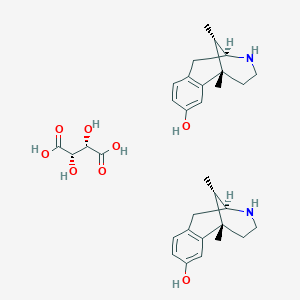
(+)-Normetazocine hemitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Normetazocine hemitartrate is a chemical compound that belongs to the class of opioid analgesics. It is a stereoisomer of normetazocine, which is known for its analgesic properties. This compound is often used in scientific research to study the effects of opioids on the central nervous system.
Métodos De Preparación
The synthesis of (+)-Normetazocine hemitartrate involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is typically a substituted benzylamine.
Cyclization: The benzylamine undergoes cyclization to form the core structure of normetazocine.
Resolution: The racemic mixture of normetazocine is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hemitartrate Salt: The final step involves the formation of the hemitartrate salt by reacting the resolved enantiomer with tartaric acid.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of more efficient catalysts and reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
(+)-Normetazocine hemitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+)-Normetazocine hemitartrate has several scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of opioid compounds.
Biology: Researchers use it to investigate the effects of opioids on cellular processes and receptor binding.
Medicine: It serves as a model compound to develop new analgesics and study pain management.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of (+)-Normetazocine hemitartrate involves binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the release of neurotransmitters involved in pain signaling. This binding increases the release of dopamine, resulting in pain relief and euphoria.
Comparación Con Compuestos Similares
(+)-Normetazocine hemitartrate is unique compared to other opioid compounds due to its specific stereochemistry and receptor binding profile. Similar compounds include:
Morphine: A well-known opioid analgesic with a different structure and receptor affinity.
Codeine: Another opioid used for pain relief but with a different potency and side effect profile.
Fentanyl: A synthetic opioid with a much higher potency and different pharmacokinetics.
The uniqueness of this compound lies in its specific enantiomeric form, which provides distinct pharmacological effects compared to its racemic mixture or other opioids.
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H19NO.C4H6O6/c2*1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,8-9,13,15-16H,5-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-,13+,14+;1-,2-/m110/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBBBRGVNWMHDP-HZGRMUKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













